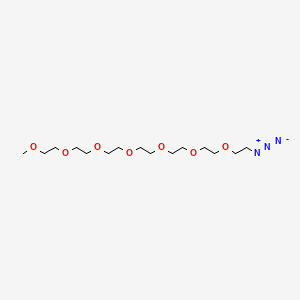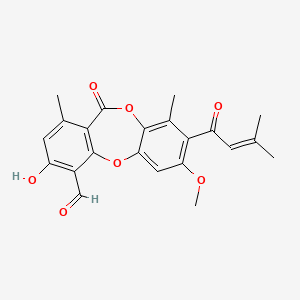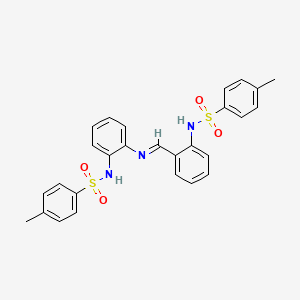
m-PEG7-アジド
概要
説明
M-PEG7-Azide is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Its molecular formula is C15H31N3O7 .
Synthesis Analysis
The synthesis of m-PEG7-Azide involves the use of sodium azide and acid to afford hydrazoic acid . This study describes the synthesis of 1,2,3-triazole adducts from their corresponding PEG azides via a convenient, mild click reaction . This method was found to be compatible with many examples of bifunctional azido PEGs with molecular weights ranging from 2 to 18 kDa .Molecular Structure Analysis
The molecular structure of m-PEG7-Azide is characterized by its IUPAC name 1-azido-2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane .Chemical Reactions Analysis
M-PEG7-Azide is a click chemistry reagent. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . The 1,3-dipolar cycloadditions of azides constitute a major class of highly reliable and versatile reactions .Physical and Chemical Properties Analysis
M-PEG7-Azide has a molecular weight of 365.42 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 9 . It also has a Rotatable Bond Count of 21 .科学的研究の応用
生体複合化
m-PEG7-アジドは、さまざまな生物医学的用途向けのPEGベースの生体複合体の開発に使用できます {svg_1}. m-PEG7-アジドのアジド基はアルキンと反応して安定なトリアゾール環を形成し、これは「クリックケミストリー」として知られています。これは、PEG鎖にさまざまな生体分子を制御された選択的な方法で付着させるための有用なツールです。
薬物送達
m-PEG7-アジドは、薬物コンジュゲートの合成に使用できます {svg_2}. 治療用分子のPEG化は、その溶解性、安定性、生物学的利用能を改善し、免疫原性を低下させることができます。アジド基により、クリックケミストリーを介して薬物分子を付着させることができ、薬物-PEGコンジュゲートを調製するための汎用性が高く効率的な方法を提供します。
表面改質
m-PEG7-アジドのアジド官能基は、表面の改質に使用できます {svg_3}. PEG化により、タンパク質吸着、細胞接着、細菌接着に抵抗する親水性表面を作成でき、医療用デバイスコーティングや組織工学など、さまざまな生物医学的用途に役立ちます。
ポリマーミセル
m-PEG7-アジドは、ポリマーミセルの形成に使用できます {svg_4}. これらは、薬物分子をカプセル化して、標的型薬物送達のための方法を提供できるナノサイズの粒子です。アジド基により、標的リガンドまたは他の官能基をミセル表面に付着させることができます。
PROTACs合成
m-PEG7-アジドは、PROTACの合成に使用できるPEGベースのPROTACリンカーです {svg_5}. PROTAC(プロテオリシス標的キメラ)は、E3ユビキチンリガーゼを特定のタンパク質にリクルートして分解を標的にする新しいクラスの薬物です。m-PEG7-アジドのアジド基は、E3リガーゼリガンドと標的タンパク質リガンドの付着に使用できます。
組織工学
m-PEG7-アジドは、組織工学用のハイドロゲルの合成に使用できます {svg_6}. アジド基により、PEG鎖を架橋してハイドロゲルネットワークを形成できます。次に、ハイドロゲルは、細胞接着、増殖、分化を促進するために、さまざまな生物活性分子で修飾できます。
作用機序
Target of Action
m-PEG7-Azide is a PEG-based PROTAC linker . The primary targets of m-PEG7-Azide are proteins that can be selectively degraded by the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of intracellular proteins .
Mode of Action
m-PEG7-Azide operates through a process known as click chemistry . It contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing Alkyne groups . Additionally, it can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Biochemical Pathways
The key biochemical pathway involved in the action of m-PEG7-Azide is the ubiquitin-proteasome system . This system is responsible for the selective degradation of target proteins. The process involves tagging the target protein with ubiquitin, a small regulatory protein, which signals the proteasome to degrade the tagged protein .
Pharmacokinetics
As a protac linker, it’s designed to improve the solubility, pharmacokinetics, and bioactivity of the attached drug molecule .
Result of Action
The primary result of m-PEG7-Azide’s action is the selective degradation of target proteins . By linking a ligand for an E3 ubiquitin ligase and a ligand for the target protein, m-PEG7-Azide enables the formation of a ternary complex. This leads to the ubiquitination and subsequent degradation of the target protein .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
m-PEG7-Azide plays a crucial role in biochemical reactions due to its ability to form stable triazole linkages through click chemistry. This compound interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it can be conjugated to proteins and enzymes via azide-alkyne cycloaddition, facilitating the immobilization of these biomolecules on solid supports such as nanoparticles and magnetic beads . This interaction enhances the stability and activity of the immobilized proteins, making m-PEG7-Azide a valuable reagent in the development of biosensors and biochips .
Cellular Effects
m-PEG7-Azide influences various cellular processes by enabling the targeted delivery of biomolecules. When conjugated to nanoparticles, it can promote the internalization of cell-impermeant probes, thereby affecting cell signaling pathways and gene expression . The use of m-PEG7-Azide in click chemistry reactions allows for the precise modification of cellular components, which can lead to changes in cellular metabolism and function . Additionally, m-PEG7-Azide has been shown to facilitate the transfection of cells with small interference RNA (siRNA), highlighting its potential in gene therapy applications .
Molecular Mechanism
The molecular mechanism of m-PEG7-Azide involves its ability to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing alkyne, DBCO, or BCN groups . These reactions result in the formation of stable triazole linkages, which can be used to conjugate m-PEG7-Azide to various biomolecules. This conjugation can lead to enzyme inhibition or activation, depending on the nature of the target biomolecule . The ability of m-PEG7-Azide to form stable linkages with proteins and enzymes makes it a powerful tool for studying protein-protein interactions and cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of m-PEG7-Azide can change over time due to its stability and degradation properties. m-PEG7-Azide is generally stable under recommended storage conditions, but its activity can be affected by prolonged exposure to light and heat . In in vitro studies, the long-term effects of m-PEG7-Azide on cellular function have been observed, with some studies reporting changes in protein activity and cellular metabolism over time . These temporal effects highlight the importance of proper storage and handling of m-PEG7-Azide in laboratory experiments.
Dosage Effects in Animal Models
The effects of m-PEG7-Azide vary with different dosages in animal models. At low doses, m-PEG7-Azide has been shown to facilitate the targeted delivery of biomolecules without causing significant toxicity . At high doses, m-PEG7-Azide can induce adverse effects such as oxidative stress and alterations in cellular metabolism . These dosage-dependent effects underscore the need for careful optimization of m-PEG7-Azide concentrations in experimental studies to minimize potential toxicities.
Metabolic Pathways
m-PEG7-Azide is involved in various metabolic pathways, primarily through its role in click chemistry reactions. The azide group in m-PEG7-Azide can react with alkyne-containing molecules to form stable triazole linkages, which can influence metabolic flux and metabolite levels . Additionally, m-PEG7-Azide can interact with enzymes and cofactors involved in these pathways, further modulating cellular metabolism . The ability of m-PEG7-Azide to participate in these reactions makes it a valuable tool for studying metabolic processes and developing targeted therapies.
Transport and Distribution
Within cells and tissues, m-PEG7-Azide is transported and distributed through interactions with various transporters and binding proteins. The compound can be conjugated to nanoparticles, which facilitates its uptake and distribution within cells . Once inside the cell, m-PEG7-Azide can localize to specific cellular compartments, depending on the nature of its conjugated biomolecule . This targeted distribution allows for precise modulation of cellular functions and enhances the efficacy of m-PEG7-Azide in biochemical applications.
Subcellular Localization
The subcellular localization of m-PEG7-Azide is influenced by its conjugation to specific targeting signals or post-translational modifications. For example, m-PEG7-Azide can be directed to the mitochondria, nucleus, or other organelles through the use of appropriate targeting sequences . This localization can affect the activity and function of m-PEG7-Azide, enabling researchers to study its effects in different cellular contexts . The ability to control the subcellular localization of m-PEG7-Azide makes it a versatile tool for investigating cellular processes and developing targeted therapies.
特性
IUPAC Name |
1-azido-2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31N3O7/c1-19-4-5-21-8-9-23-12-13-25-15-14-24-11-10-22-7-6-20-3-2-17-18-16/h2-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPCQLXBYKYWQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10731616 | |
| Record name | 22-Azido-2,5,8,11,14,17,20-heptaoxadocosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10731616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208987-04-6 | |
| Record name | 22-Azido-2,5,8,11,14,17,20-heptaoxadocosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10731616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(4s)-6-(4-Chlorophenyl)-8-Methoxy-1-Methyl-4h-[1,2,4]triazolo[4,3-A][1,4]benzodiazepin-4-Yl]-N-Ethylacetamide](/img/structure/B609211.png)










